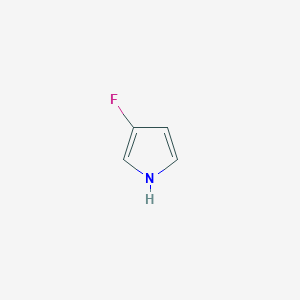

3-fluoro-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluor-1H-Pyrrol ist ein fluoriertes Derivat von Pyrrol, einem fünfgliedrigen aromatischen Heterocyclus, der ein Stickstoffatom enthält.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

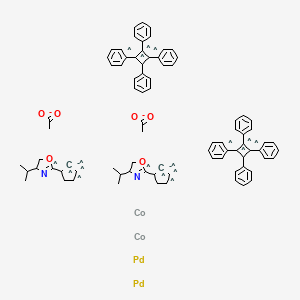

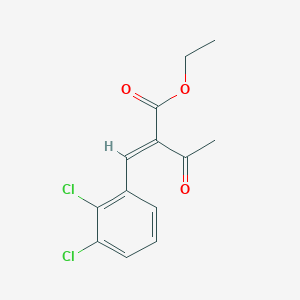

Die Synthese von 3-Fluor-1H-Pyrrol kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die direkte Fluorierung von Pyrrol unter Verwendung elektrophiler Fluorierungsmittel. Beispielsweise kann N-Methylpyrrol mit elementarem Fluor in Chloroform behandelt werden, um 3-Fluor-1H-Pyrrol zu ergeben . Eine weitere Methode beinhaltet die Verwendung von Xenondifluorid als Fluorierungsmittel, was zu mäßigen Ausbeuten des gewünschten Produkts führt .

Industrielle Produktionsverfahren

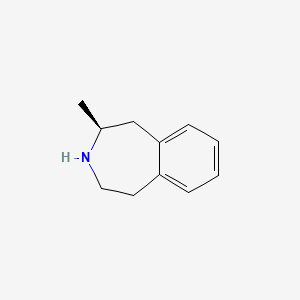

Die industrielle Produktion von 3-Fluor-1H-Pyrrol umfasst in der Regel skalierbare und effiziente Synthesewege. Ein solches Verfahren beinhaltet die Kondensation von Benzaldehyd mit t-Butylsulfinamid zur Erzeugung eines Imins, gefolgt von einer Vinylisierung mit Vinylmagnesiumbromid zur Bildung eines Allylamins. Dieser Zwischenstoff wird dann einer reduktiven Aminierung unterzogen, um das gewünschte fluorierte Pyrrol zu ergeben .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Fluor-1H-Pyrrol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oxidationsreaktionen können mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen umfassen typischerweise die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Elektrophile Substitutionsreaktionen können am Stickstoffatom oder an den Kohlenstoffatomen des Pyrrolrings auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierungsmittel wie N-Chlorsuccinimid (NCS) oder N-Bromsuccinimid (NBS).

Hauptsächlich gebildete Produkte

Die Hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von 3-Fluor-1H-Pyrrol zu fluorierten Pyrroloxiden führen, während die Reduktion zu fluorierten Pyrrolidinen führen kann .

Wissenschaftliche Forschungsanwendungen

3-Fluor-1H-Pyrrol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

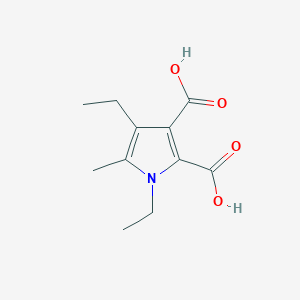

Chemie: Wird als Baustein für die Synthese komplexerer fluorierter Heterocyclen verwendet.

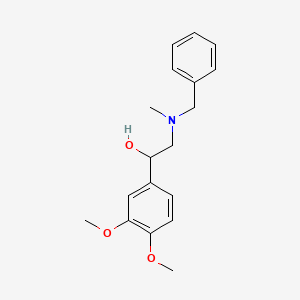

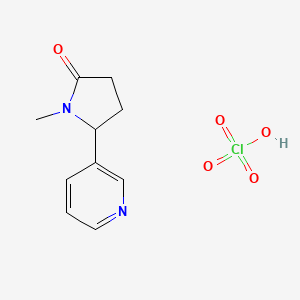

Biologie: Untersucht für sein Potenzial als entzündungshemmendes Mittel und als Inhibitor verschiedener Enzyme.

Industrie: Wird in der Entwicklung von Agrochemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 3-Fluor-1H-Pyrrol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es als Enzyminhibitor an das aktive Zentrum des Enzyms binden und so die Substratbindung und die nachfolgende katalytische Aktivität verhindern. Das Fluoratom im Pyrrolring kann die Bindungsaffinität und die Selektivität gegenüber dem Zielenzym erhöhen .

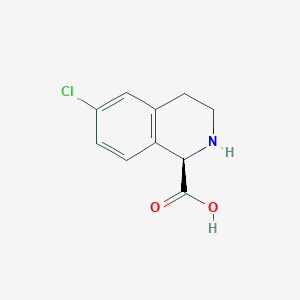

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Fluor-1H-Pyrrol

- 4-Fluor-1H-Pyrrol

- 3-Chlor-1H-Pyrrol

- 3-Brom-1H-Pyrrol

Einzigartigkeit

3-Fluor-1H-Pyrrol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Position des Fluoratoms in der 3-Position des Pyrrolrings kann zu unterschiedlichen elektronischen und sterischen Effekten im Vergleich zu anderen fluorierten Pyrrolen führen .

Eigenschaften

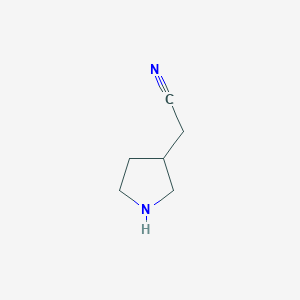

IUPAC Name |

3-fluoro-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN/c5-4-1-2-6-3-4/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMFKXRGHKXAGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)

![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)